molecular formula C10H11NO4 B2612264 Methyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate CAS No. 1341638-21-8

Methyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate

Cat. No.: B2612264
CAS No.: 1341638-21-8
M. Wt: 209.201
InChI Key: OKIHSBRZCCAUIC-UHFFFAOYSA-N
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Description

Methyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate is a chemical compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate typically involves the condensation of methyl 2,3-dibromopropionate with a suitably functionalized catechol. This reaction is followed by various purification steps to isolate the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amino derivatives .

Scientific Research Applications

Methyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Methyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

methyl 5-amino-2,3-dihydro-1,4-benzodioxine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-13-10(12)6-4-7(11)9-8(5-6)14-2-3-15-9/h4-5H,2-3,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIHSBRZCCAUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)OCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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